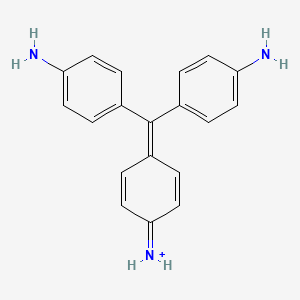
Pararosaniline(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pararosaniline(1+) is an iminium ion obtained by protonation of the imino group of pararosaniline free base. It is a conjugate acid of a pararosaniline free base.
Scientific Research Applications
1. Environmental and Occupational Applications
Pararosaniline, known as Basic Red 9 monohydrochloride, is significant in biological and chemical assays. Its environmental and occupational relevance is highlighted due to its suspected carcinogenic nature. Research has explored the chemical oxidation of pararosaniline dye through ozonation and sonolytic processes, revealing that ozonation is more efficient than ultrasonic irradiation for detoxifying pararosaniline wastes. This finding is crucial for designing treatment processes for pararosaniline, emphasizing its environmental impact (Martins, Canalli, Azevedo, & Pires, 2006).
2. Detection and Monitoring in Workplace Air
Pararosaniline hydrochloride, used in various industries, poses a carcinogenic risk. Its detection in workplace air is vital for occupational safety. A developed method enables the determination of pararosaniline hydrochloride in air, contributing to workplace safety assessments (Kowalska & Jeżewska, 2019).
3. Histological and Microbiological Uses
Historically, pararosaniline has been used in enzyme activity histochemistry. Its application in protecting cryostat sections of unfixed animal tissues from aqueous reagents is notable, preserving specific affinities for antibodies while maintaining tissue integrity (Kiernan, 2004).
4. Analytical Chemistry Applications
Pararosaniline plays a significant role in chemical substance analysis and microbiological studies. Its properties as a weak monoprotic acid and its molar absorption coefficient are critical for its application in biological sample analysis (Junior et al., 2010).
5. Materials Science
Pararosaniline's interaction with polyoxometalate cluster anions suggests its potential in materials science. Salts of pararosaniline dye cation have been isolated under various conditions, indicating perturbation of ion electronic states, which could have implications in material development (Xie, Abrahams, & Wedd, 2008).
6. Photocatalytic Applications
The degradation of pararosaniline dye in aqueous solutions under visible light illumination has been studied, revealing its susceptibility to photocatalytic processes. This research is relevant for environmental remediation and wastewater treatment applications (Kosanić & Tričković, 2002).
7. Immunohistochemical Analysis
Pararosaniline fixation has been compared with acetone fixation for detecting various determinants in tissue samples. Its superior morphology and specific staining capabilities make it a useful tool in immunohistochemistry (Schrijver et al., 2000).
8. Formaldehyde Detection in Food Samples
A sensor based on immobilized pararosaniline in a sol-gel matrix has been developed for detecting formaldehyde in food samples. This sensor's ability to change color in response to formaldehyde presence highlights its potential in food safety applications (Gani, Yuwono, & Kuswandi, 2013).
properties
Molecular Formula |
C19H18N3+ |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
[4-[bis(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]azanium |
InChI |
InChI=1S/C19H17N3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,20H,21-22H2/p+1 |
InChI Key |
AFAIELJLZYUNPW-UHFFFAOYSA-O |
SMILES |
C1=CC(=[NH2+])C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
Canonical SMILES |
C1=CC(=[NH2+])C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



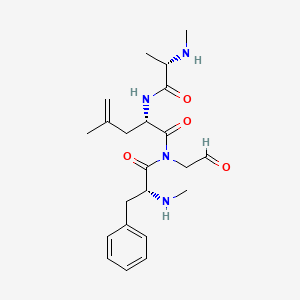

![[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexylamino]-4-oxobutanoate](/img/structure/B1227447.png)

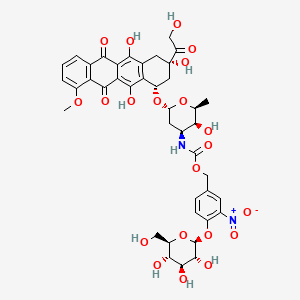
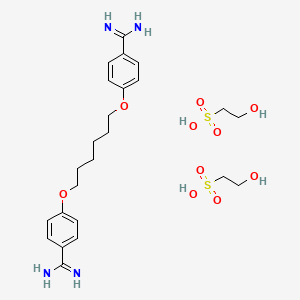

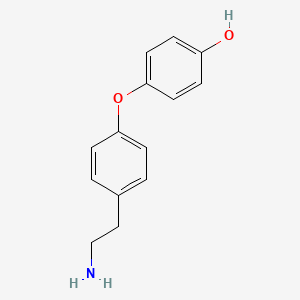

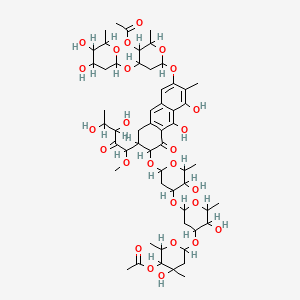
![4-Methoxy-6-[5-(2-nitrophenyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1227460.png)
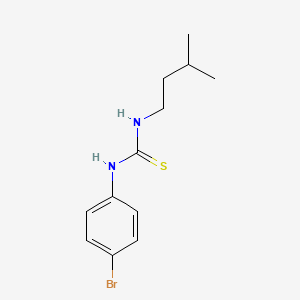
![5-[1-[3-(4-Ethylphenoxy)propylamino]ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B1227462.png)
![[(2S)-1,3-dimethyl-3'-nitro-1'-spiro[cyclohepta[d]imidazol-3-ium-2,4'-cyclohexa-2,5-diene]ylidene]-dioxidoammonium](/img/structure/B1227463.png)